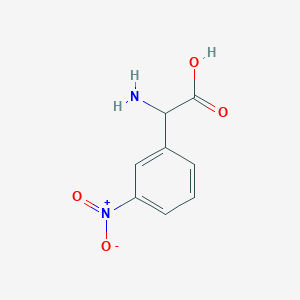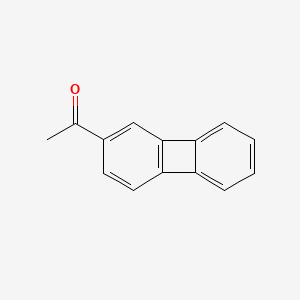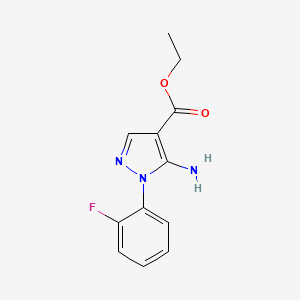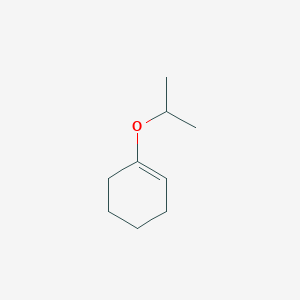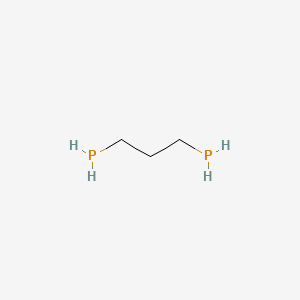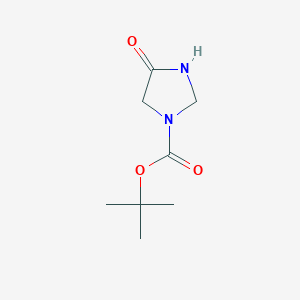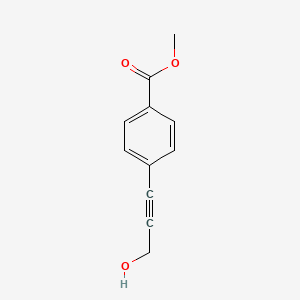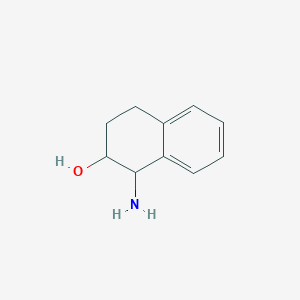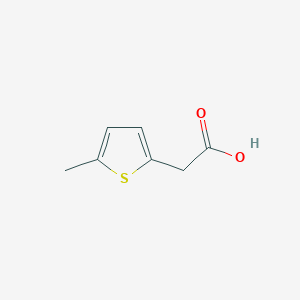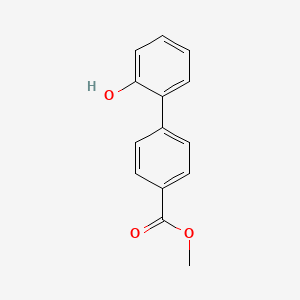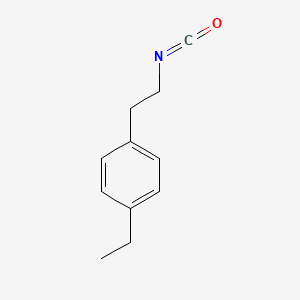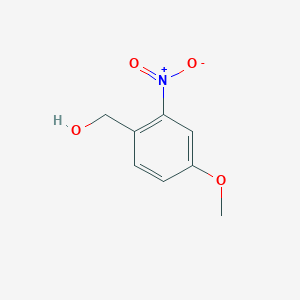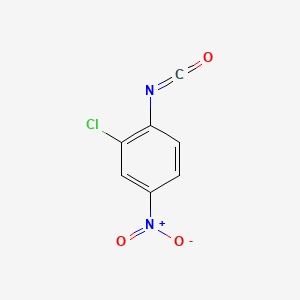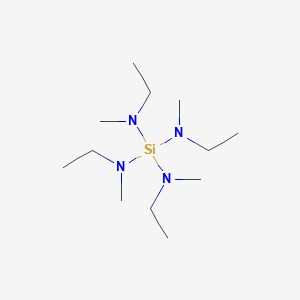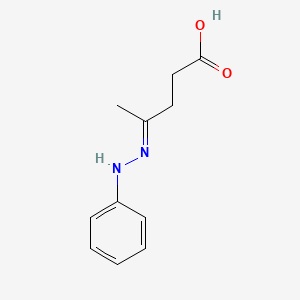
Antithermin
Descripción general
Descripción
Antithermin is a novel technology that has recently been developed in the field of biochemistry and molecular biology. It is a method of creating a new type of protein-binding molecule, known as an antithermin, that can be used to study the interactions between proteins and other molecules. This technology has the potential to revolutionize the way scientists study proteins and their interactions, as well as providing a powerful tool for drug discovery.
Aplicaciones Científicas De Investigación
Anticoagulation
- Application : Antithrombin is a natural anticoagulant that interacts with activated proteases of the coagulation system and with heparan sulfate proteoglycans (HSPG) on the surface of cells . It’s synthesized in the liver and is also essential to confer the effects of therapeutic heparin .
- Methods : Antithrombin is usually used to prevent or treat thrombosis-related diseases, such as embolic diseases and myocardial infarction, or for blood anticoagulation during surgeries such as cardiovascular surgery, cardiac catheterization, cardiopulmonary bypass, and hemodialysis .
- Results : The use of antithrombin has been proven to dramatically reduce major adverse cardiovascular events .
Anti-Inflammatory
- Application : In recent years, with the development of synthetic low-molecular-weight heparin (LMWH) and heparin derivatives, these compounds have been proven through various activity studies to have many pharmacological effects, such as anti-inflammatory .
- Methods : The anti-inflammatory effects of antithrombin are being explored in various clinical trials .
- Results : Preliminary results show promising anti-inflammatory effects .
Antitumor
- Application : Antithrombin and its derivatives have been tested for their antitumor effects .
- Methods : The antitumor effects of antithrombin are being explored in various clinical trials .
- Results : Preliminary results show promising antitumor effects .
Antiangiogenic
- Application : Antithrombin and its derivatives have been tested for their antiangiogenic effects .
- Methods : The antiangiogenic effects of antithrombin are being explored in various clinical trials .
- Results : Preliminary results show promising antiangiogenic effects .
Antimetastatic
- Application : Antithrombin and its derivatives have been tested for their antimetastatic effects .
- Methods : The antimetastatic effects of antithrombin are being explored in various clinical trials .
- Results : Preliminary results show promising antimetastatic effects .
Antiviral
Propiedades
IUPAC Name |
(4E)-4-(phenylhydrazinylidene)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-9(7-8-11(14)15)12-13-10-5-3-2-4-6-10/h2-6,13H,7-8H2,1H3,(H,14,15)/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIUZPWRIZWXRB-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antithermin | |
CAS RN |
588-60-3 | |
| Record name | Levulinic acid phenylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LEVULINIC ACID PHENYLHYDRAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JR7P8D8CK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



